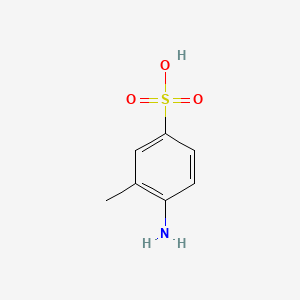

4-Amino-3-methylbenzenesulfonic acid

Descripción

Significance as a Building Block in Organic Synthesis

The structure of 4-Amino-3-methylbenzenesulfonic acid makes it an essential building block for constructing larger, more complex molecules. Its primary application in this capacity is in the synthesis of azo dyes, which constitute the largest and most significant group of synthetic dyes. unb.capbworks.com The process leverages the compound's aromatic amine group, which can be readily converted into a diazonium salt.

This reactive diazonium ion is an electrophile that can then be coupled with various electron-rich aromatic compounds, such as phenols and other amines, to form the characteristic azo linkage (-N=N-). pbworks.com This modular approach allows for the creation of a vast library of dyes with a wide spectrum of colors, including yellows, oranges, reds, and browns. pbworks.com

Research has demonstrated its use as the foundational block for numerous specific dyes, including:

C.I. Acid Orange 8

C.I. Direct Red 24

C.I. Direct Red 85

C.I. Mordant Yellow 60 dyestuffintermediates.com

The synthesis of these dyes typically begins with the diazotization of this compound. dyestuffintermediates.com

Role as a Key Intermediate in Chemical Transformations

Beyond being a primary building block, this compound functions as a key intermediate in multi-step chemical reactions. Its classification as a "Dye Intermediate" underscores its role as a transient yet essential species in a synthetic pathway. dyestuffintermediates.com

The synthesis of azo dyes is a classic example of a two-step reaction where this compound is first transformed into a crucial intermediate. unb.capbworks.com

Diazotization: The amine group of this compound is treated with nitrous acid to form a highly reactive aromatic diazonium ion. pbworks.com This ion is the key intermediate.

Coupling: The diazonium salt intermediate is then immediately reacted with a coupling agent to produce the final, stable dye molecule. pbworks.com

For instance, the synthesis of C.I. Acid Orange 8 involves the diazotization of this compound, followed by coupling the resulting intermediate with Naphthalen-2-ol. dyestuffintermediates.com Similarly, the production of C.I. Direct Red 85 involves a more complex sequence where this compound is first diazotized and coupled with m-Toluidine (B57737); this new, larger molecule is then subjected to another diazotization and coupling reaction, highlighting the compound's role in sequential chemical transformations. dyestuffintermediates.com Furthermore, it is involved in the preparation of aminoazo dyes through the hydrolysis of N-sulfomethylated precursors. google.com Its utility has also been noted in the synthesis of organic-inorganic hybrid materials, where it can act as a ligand coordinating with metal ions. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-3-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTCZINVPXJNEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059167 | |

| Record name | Benzenesulfonic acid, 4-amino-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-33-9 | |

| Record name | 4-Amino-3-methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminotoluene-3-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-methylbenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-amino-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-amino-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylsulphanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOTOLUENE-3-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET833CB2KU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Amino 3 Methylbenzenesulfonic Acid

Sulfonation Reactions

Sulfonation is the most direct and widely practiced method for introducing a sulfonic acid group (-SO₃H) onto the aromatic ring of a methylaniline precursor. wikipedia.org The choice of sulfonating agent, reaction temperature, and time are critical factors that determine the yield and isomeric purity of the product. koreascience.kr

The synthesis of 4-Amino-3-methylbenzenesulfonic acid is commonly achieved by the direct sulfonation of 3-methylaniline (m-toluidine). In this electrophilic aromatic substitution reaction, the starting amine is treated with a strong sulfonating agent. The amino group (-NH₂) is a powerful ortho-, para-directing group, while the methyl group (-CH₃) is a weaker ortho-, para-director. Consequently, the sulfonic acid group is predominantly introduced at the position para to the amino group, which is also ortho to the methyl group, yielding the desired product.

A common procedure involves heating 3-methylaniline with concentrated sulfuric acid. google.com The reaction typically proceeds by first forming the m-toluidine (B57737) sulfate (B86663) salt, which is then heated to high temperatures (e.g., 180-190 °C) for several hours to induce the rearrangement and sulfonation. google.comyoutube.com The water generated during the reaction is continuously removed to drive the equilibrium towards the product. google.com The use of an organic solvent with a high boiling point, such as dichlorobenzene, can facilitate the reaction. google.com

| Parameter | Value | References |

| Starting Material | 3-Methylaniline (m-toluidine) | google.com |

| Reagent | Concentrated Sulfuric Acid | google.com |

| Temperature | 180–190 °C | google.comyoutube.com |

| Process | Heating/Baking, often in a high-boiling solvent | google.com |

| Key Feature | The reaction is directed by the powerful activating -NH₂ group. |

This table presents typical conditions for the sulfonation of methylanilines, based on analogous processes.

Traditional methods for the sulfonation of aromatic amines have been well-established for over a century and generally involve harsh conditions. wikipedia.orggoogle.com

Baking Process : A classic method involves the "baking" of an amine sulfate salt. google.com An acidic sulfate of the aromatic amine is prepared by reacting the amine with a stoichiometric amount of sulfuric acid. google.com This solid salt is then heated at a high temperature, which causes dehydration and rearrangement to form the aminobenzenesulfonic acid. google.comgoogle.com While effective, this solid-phase process can lead to oxidation by-products and requires specialized reactors resistant to corrosion at high temperatures. google.com

Oleum (B3057394) Sulfonation : The use of fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, is another common approach. google.comgoogle.com Oleum is a much stronger sulfonating agent than concentrated sulfuric acid alone. numberanalytics.com Reactions with oleum can often be carried out at lower temperatures and for shorter durations. google.com For instance, a process for a related isomer involves dissolving p-toluidine (B81030) in sulfuric acid and then adding 60-66% oleum while maintaining the temperature between 10°C and 80°C. google.comgoogle.com The molar ratio of free SO₃ to the aniline (B41778) derivative is a critical parameter to control for achieving high purity and yield. google.com

| Method | Reagent | Temperature | Key Characteristics | References |

| Baking Process | Sulfuric Acid | High (e.g., >180 °C) | Solid-phase reaction of the amine sulfate salt; potential for oxidation. | google.comgoogle.com |

| Oleum Sulfonation | Fuming Sulfuric Acid (Oleum) | Moderate (e.g., 10–80 °C) | Liquid-phase reaction; highly reactive agent; allows for lower temperatures. | google.comgoogle.com |

This table summarizes traditional sulfonation approaches for aromatic amines.

Diazotization-Hydrolysis Pathways

Diazotization pathways involve the conversion of a primary aromatic amine to a diazonium salt, which is a versatile intermediate that can be transformed into a wide range of functional groups. masterorganicchemistry.com

While the direct diazotization of a dinitrochlorobenzene is not chemically feasible as it lacks the required primary amino group, one source suggests a pathway for preparing this compound that begins with 2,4-dinitrochlorobenzene. biosynth.com The specified route involves diazotization with sodium nitrite (B80452) followed by hydrolysis. biosynth.com This description is chemically atypical, as the standard diazotization reaction requires a primary amine precursor. masterorganicchemistry.comyoutube.com

The standard diazotization process involves treating a primary aromatic amine, dissolved or suspended in a strong acid like hydrochloric or sulfuric acid, with an aqueous solution of sodium nitrite (NaNO₂) at low temperatures (typically 0–5 °C). youtube.comorgsyn.org The strong acid reacts with sodium nitrite to form nitrous acid (HNO₂) in situ, which then reacts with the amine to form the diazonium salt. masterorganicchemistry.com The resulting aryl diazonium salt is a highly useful intermediate. mdpi.com

The term "hydrolysis" in the context of diazonium salt reactions most commonly refers to the reaction with water to produce a phenol (B47542), where the diazonium group (-N₂⁺) is replaced by a hydroxyl group (-OH). masterorganicchemistry.comresearchgate.net This is typically achieved by heating the acidic solution of the diazonium salt. researchgate.net

However, to introduce a sulfonic acid group from a diazonium salt, a different sequence of reactions is necessary. A relevant pathway is a variation of the Sandmeyer reaction. In this process, the diazonium salt is treated with sulfur dioxide (SO₂) in the presence of a copper(I) catalyst. This reaction forms an arylsulfonyl chloride (-SO₂Cl). nih.gov The subsequent hydrolysis of this sulfonyl chloride intermediate with water or a dilute base readily yields the desired arylsulfonic acid. nih.gov This two-step sequence provides a method to convert a primary amino group into a sulfonic acid group via a diazonium intermediate.

| Step | Reagents | Intermediate/Product | Key Features | References |

| 1. Diazotization | Primary Aromatic Amine, NaNO₂, HCl (aq) | Aryl Diazonium Salt | Low temperature (0-5 °C) is critical. | masterorganicchemistry.comorgsyn.org |

| 2. Sulfonyl Chloride Formation | SO₂, Copper(I) catalyst | Arylsulfonyl Chloride | A Sandmeyer-type reaction. | nih.gov |

| 3. Hydrolysis | Water | Arylsulfonic Acid | Conversion of the sulfonyl chloride to the final acid. | nih.gov |

This table outlines a plausible multi-step pathway from an amine to a sulfonic acid via a diazonium salt.

Novel and Green Synthetic Approaches

Recent research has focused on developing more environmentally friendly and efficient methods for sulfonation, aiming to reduce waste and avoid harsh reagents.

Ionic Liquids : Sulfonation of aromatic compounds has been successfully demonstrated in ionic liquids. google.com These non-volatile solvents can replace traditional organic solvents or large excesses of sulfuric acid. The reaction can proceed smoothly using sulfur trioxide (SO₃) in an ionic liquid like 1-ethyl-3-methylimidazolium (B1214524) hydrogen sulfate ([emim][HSO₄]), often resulting in quantitative yields and a simplified workup, as the ionic liquid is not consumed and can potentially be recycled. google.com

One-Pot Reduction and Sulfonation : A novel approach for similar compounds involves a one-pot reaction that combines the reduction of a nitro group and sulfonation. For example, a method for preparing p-aminobenzenesulfonic acid involves the simultaneous reduction and sulfonation of nitrobenzene (B124822) using a reducing sulfonating agent in an aprotic polar organic solvent. google.com This strategy streamlines the synthesis into a single step, improving efficiency and reducing waste from intermediate isolation. google.com

Alternative Energy Sources : Ohmic heating has been explored as an alternative to conventional heating for the synthesis of sulfanilic acid. rsc.org This technique uses the passage of an electrical current through the reaction mixture to generate heat, offering a potentially more uniform and efficient heating method. rsc.org

Biosynthesis : While not yet specific to this compound, there is a significant trend towards developing biosynthetic routes for aromatic compounds using microorganisms. mdpi.commdpi.com These methods utilize renewable feedstocks like glucose instead of petroleum-derived precursors, representing a long-term goal for sustainable chemical production. mdpi.com

Ultrasonically Assisted Sulfonation Techniques

The application of ultrasonic irradiation offers a significant enhancement to the sulfonation of aromatic amines. This technique utilizes the physical phenomena of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. These conditions accelerate mass transfer and increase reaction rates.

In a notable application, the sulfonation of aromatic amines, such as p-toluidine, has been successfully performed in an acetonitrile (B52724) medium using an ultrasonic sonicator bath at room temperature. scirp.org The reaction is facilitated by a Vilsmeier-Haack (VH) reagent and sodium bisulfite. scirp.org This method has demonstrated markedly improved yields when compared to conventional stirring methods under the same conditions. scirp.org The ultrasonic approach provides an effective and energy-efficient alternative to traditional high-temperature baking methods.

The general procedure involves placing a reaction flask containing the aromatic amine, the VH reagent, sodium bisulfite, and a solvent like acetonitrile into a sonicator bath. scirp.org The reaction proceeds at room temperature, and its progress can be monitored using thin-layer chromatography. scirp.org

| Method | Conditions | Key Advantage |

|---|---|---|

| Conventional Stirring | Room Temperature, Mechanical Stirring | Standard laboratory procedure |

| Ultrasonically Assisted | Room Temperature, Sonicator Bath | Enhanced yields and faster reaction times |

Vilsmeier-Haack Reagent-Mediated Sulfonation

The Vilsmeier-Haack (V-H) reagent is an organochlorine compound, typically a chloroiminium salt, formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). scirp.orgwikipedia.orgwikipedia.org While classically used for formylation reactions of electron-rich arenes, the V-H reagent also serves as an effective mediator for sulfonation. wikipedia.orgorganic-chemistry.org

In the synthesis of this compound, the V-H reagent, prepared freshly at chilled temperatures, activates the sulfonation process. scirp.org The reaction involves treating the substrate (p-toluidine) with the V-H reagent in the presence of sodium bisulfite (NaHSO₃). scirp.org The reactive iminium cation, [(CH₃)₂N=CHCl]⁺, is the key component that facilitates the electrophilic substitution on the aromatic ring. wikipedia.org Anilines are particularly good substrates for this type of reaction due to their electron-rich nature. wikipedia.org This method provides a pathway to aromatic sulfonic acids under mild conditions. scirp.org

| Component | Role | Example(s) |

|---|---|---|

| Substrate | Aromatic amine to be sulfonated | p-Toluidine |

| V-H Reagent Precursors | Form the active chloroiminium ion | DMF and POCl₃ or SOCl₂ |

| Sulfonating Source | Provides the sulfo group | Sodium Bisulfite (NaHSO₃) |

| Solvent | Reaction medium | Acetonitrile (MeCN) |

Process Optimization for High Purity and Yield

Achieving high purity and yield is critical for the industrial viability of this compound synthesis. Process optimization focuses on reaction conditions and purification methods.

One established industrial method involves the direct sulfonation of p-toluidine using concentrated sulfuric acid as the sulfonating agent. google.comgoogle.com In this process, p-toluidine is reacted with an equimolar amount of concentrated sulfuric acid at high temperatures, typically between 180°C and 220°C, for several hours. google.comgoogle.com The water generated during the reaction is continuously removed to drive the equilibrium towards product formation. google.com The reaction can be carried out in a high-boiling organic solvent, which is later recovered by distillation. google.com This method is reported to produce this compound with a purity exceeding 99%. google.com

Purification of the crude product is a key step for achieving high quality. A common purification technology involves the following steps:

Dissolution & Neutralization : The crude acid product is dissolved in water, and an alkali (such as sodium carbonate) is added to a pH of 7-9, ensuring the complete dissolution of the sulfonic acid as its salt. google.com

Decolorization : Activated carbon is added to the aqueous solution to adsorb impurities. google.com

Precipitation : The filtered solution is then acidified with a mineral acid, like sulfuric acid, to a pH of 1-2. google.com This causes the high-purity this compound to precipitate as white crystals. google.com

Isolation : The final product is isolated by filtration and washing. google.com

This multi-step purification process effectively removes colored impurities and unreacted starting materials, leading to a product with high purity suitable for use in further chemical syntheses. google.com

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | p-Toluidine, Concentrated Sulfuric Acid | Primary synthesis components |

| Temperature | 180-220 °C | To drive the sulfonation reaction |

| Reaction Time | 2-6 hours | Ensure complete reaction |

| Purification pH (Neutralization) | 7-9 | Dissolve product as a salt for decolorization |

| Purification pH (Precipitation) | 1-2 | Precipitate high-purity free acid |

| Purity Achieved | >99% | Final product quality |

Reaction Chemistry and Mechanistic Investigations of 4 Amino 3 Methylbenzenesulfonic Acid

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 4-amino-3-methylbenzenesulfonic acid contains three substituents with distinct electronic effects that collectively influence the regioselectivity of electrophilic aromatic substitution (EAS). The reactivity and orientation of incoming electrophiles are dictated by the interplay of these groups: the amino (-NH₂), methyl (-CH₃), and sulfonic acid (-SO₃H) moieties.

The amino group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring through a resonance effect (+M). wikipedia.orglibretexts.org The methyl group is a less potent, but still activating, ortho-, para-director that donates electron density via an inductive effect (+I). masterorganicchemistry.com Conversely, the sulfonic acid group is a strong deactivating group, withdrawing electron density from the ring through a strong inductive effect (-I), and acts as a meta-director. wikipedia.orgwikipedia.org

In the case of this compound, the directing effects are as follows:

Amino group (at C4): Directs incoming electrophiles to the ortho positions (C3 and C5) and the para position (C6, relative to the methyl group).

Methyl group (at C3): Directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6).

Sulfonic acid group (at C1): Directs incoming electrophiles to the meta positions (C3 and C5).

Consequently, electrophilic substitution reactions such as nitration, halogenation, and further sulfonation are expected to yield the C5-substituted product as the major isomer.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution This table is interactive. Click on the headers to sort.

| Reaction Type | Electrophile | Reagents | Predicted Major Product |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 4-Amino-3-methyl-5-nitrobenzenesulfonic acid |

| Bromination | Br⁺ | Br₂ / FeBr₃ | 4-Amino-5-bromo-3-methylbenzenesulfonic acid |

| Chlorination | Cl⁺ | Cl₂ / AlCl₃ | 4-Amino-5-chloro-3-methylbenzenesulfonic acid |

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group on the aromatic ring is not susceptible to direct nucleophilic substitution. However, it can be chemically transformed into an excellent leaving group, which can then be displaced by a variety of nucleophiles. This transformation is a cornerstone of synthetic aromatic chemistry, proceeding via a two-step sequence involving diazotization followed by nucleophilic displacement. byjus.com

First, the amino group of this compound is converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a cold, aqueous strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). numberanalytics.com The resulting diazonium salt, 4-sulfo-2-methylbenzenediazonium chloride, contains the highly labile diazonio group (-N₂⁺), which can be readily displaced by a nucleophile, releasing dinitrogen gas (N₂), a very stable molecule that drives the reaction to completion.

The subsequent replacement of the diazonium group can be accomplished through several methods, most notably the Sandmeyer reaction, which utilizes copper(I) salts as catalysts. wikipedia.org This reaction allows for the introduction of halides (-Cl, -Br) and cyano (-CN) groups. ucla.edunih.gov Other variations allow for the introduction of hydroxyl (-OH) and iodo (-I) groups. ucla.edu These reactions provide a powerful synthetic route to a wide array of substituted 3-methylbenzenesulfonic acid derivatives that are not accessible through direct electrophilic substitution. byjus.com

Table 2: Potential Products from Diazotization and Subsequent Nucleophilic Substitution This table is interactive. Click on the headers to sort.

| Reaction Name | Reagent(s) | Nucleophile | Product Name |

|---|---|---|---|

| Sandmeyer (Chlorination) | CuCl / HCl | Cl⁻ | 3-Chloro-5-methylbenzenesulfonic acid |

| Sandmeyer (Bromination) | CuBr / HBr | Br⁻ | 3-Bromo-5-methylbenzenesulfonic acid |

| Sandmeyer (Cyanation) | CuCN / KCN | CN⁻ | 3-Cyano-5-methylbenzenesulfonic acid |

| Schiemann Reaction | HBF₄, heat | F⁻ | 3-Fluoro-5-methylbenzenesulfonic acid |

| Iodination | KI | I⁻ | 3-Iodo-5-methylbenzenesulfonic acid |

Oxidation Reactions of the Amino Moiety

The amino group of this compound is susceptible to oxidation, with the specific products formed being highly dependent on the nature of the oxidizing agent and the reaction conditions. The oxidation of substituted anilines can lead to a variety of products, reflecting different oxidation states of the nitrogen atom. niscpr.res.inacs.org

Mild oxidation, for instance with peroxybenzoic acid, can convert the primary amine into the corresponding nitroso derivative (4-nitroso-3-methylbenzenesulfonic acid). rsc.org Under different conditions, particularly in the presence of catalysts, two aniline (B41778) molecules can couple to form dimeric products. For example, oxidation with hydrogen peroxide in the presence of a suitable base can lead to the formation of the corresponding azoxybenzene (B3421426) derivative, 4,4'-bis(sulfo)-2,2'-dimethylazoxybenzene. acs.org

More vigorous oxidation, using stronger oxidizing agents, can further oxidize the nitrogen atom to yield the nitro compound, 3-methyl-4-nitrobenzenesulfonic acid. Kinetic studies on the oxidation of various substituted anilines have shown that the reaction mechanism often involves an initial electron transfer from the amine to the oxidant. niscpr.res.incdnsciencepub.com The rate of this reaction is influenced by the electronic properties of the other substituents on the aromatic ring.

Reductive Transformations of the Sulfonic Acid Group

The sulfonic acid group, while generally stable, can be removed from an aromatic ring under specific reductive conditions, a process known as desulfonation. wikipedia.org This reaction is effectively the reverse of electrophilic aromatic sulfonation and is typically achieved by heating the arylsulfonic acid in the presence of a dilute aqueous acid, often with the passage of superheated steam through the reaction mixture. wikipedia.orgsyntheticmap.com

The mechanism involves the protonation of the aromatic ring, which is the key step in electrophilic substitution. This generates a carbocation intermediate, which can then lose a sulfur trioxide (SO₃) molecule to restore the aromaticity of the ring, resulting in the replacement of the -SO₃H group with a hydrogen atom. syntheticmap.com The reversibility of the sulfonation reaction is a unique feature among electrophilic aromatic substitutions and can be exploited in synthesis. wikipedia.org

Applying this to this compound, heating the compound with dilute sulfuric or phosphoric acid would lead to the hydrolytic cleavage of the C-S bond, yielding 2-methylaniline (o-toluidine) and sulfuric acid. This transformation underscores the utility of the sulfonic acid group as a temporary directing or protecting group in multi-step organic syntheses. wikipedia.org Other reductive methods using active metals or transition-metal catalysts have also been developed for desulfonylation processes. researchgate.net

Acid-Base Equilibrium and Ionization Constant Determination

This compound is an amphoteric molecule possessing both a strongly acidic sulfonic acid group and a weakly basic amino group. In aqueous solution, it exists predominantly as a zwitterion (inner salt), H₃N⁺-C₆H₃(CH₃)-SO₃⁻. The acid-base properties are characterized by two distinct ionization constants (pKa values). The first, pKa₁, corresponds to the deprotonation of the highly acidic sulfonic acid group, while the second, pKa₂, corresponds to the deprotonation of the anilinium ion. wikipedia.org Sulfonic acids are very strong acids with pKa values typically below 1, while anilinium ions have pKa values around 4-5. libretexts.org

The pKa values of this compound can be accurately determined using electromotive force (EMF) measurements, most commonly through potentiometric titration. nih.gov In this method, a solution of the compound is titrated with a standard solution of a strong acid or base. The potential of the solution, which is a function of the hydrogen ion concentration (pH), is monitored using a pH electrode and a reference electrode.

A plot of pH versus the volume of titrant added produces a titration curve with inflection points corresponding to the equivalence points. The pKa value is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal. For this compound, titration with a strong base would allow for the determination of pKa₂, the constant for the anilinium group. Due to the very high acidity of the sulfonic acid group, its pKa₁ is often difficult to determine directly in aqueous solution and may require non-aqueous solvents or spectroscopic methods.

Table 3: Illustrative Potentiometric Titration Data for pKa₂ Determination This table is interactive and contains hypothetical data for the titration of a 0.1 M solution of this compound with 0.1 M NaOH.

| Volume of NaOH added (mL) | Measured pH |

|---|---|

| 0.0 | 2.85 |

| 1.0 | 3.70 |

| 2.0 | 4.12 |

| 2.5 (Half-equivalence) | 4.45 (pKa₂) |

| 3.0 | 4.78 |

| 4.0 | 5.20 |

| 5.0 (Equivalence Point) | 8.22 |

The ionization constant (Ka) is a thermodynamic quantity, and its value is dependent on temperature. The relationship between pKa and temperature is described by the van't Hoff equation, which relates the change in the equilibrium constant to the standard enthalpy change (ΔH°) of the ionization reaction. ruc.dk

The effect of temperature on the pKa varies depending on the functional group. For the deprotonation of the anilinium group (R-NH₃⁺ ⇌ R-NH₂ + H⁺), the reaction is typically endothermic (ΔH° > 0). According to Le Chatelier's principle and the van't Hoff equation, an increase in temperature will shift the equilibrium to the right, favoring dissociation. This results in a stronger acid and thus a decrease in the pKa₂ value as temperature rises. nih.gov Conversely, the ionization of most sulfonic acids is an exothermic process, but as it is already a very strong acid, temperature effects on its pKa₁ are less relevant for most practical applications in aqueous media. The pKa of amino groups often decreases by approximately 0.02-0.03 units for every degree Celsius increase in temperature. nih.govreddit.com

Table 4: Predicted Influence of Temperature on the pKa₂ of this compound This table is interactive and contains hypothetical data.

| Temperature (°C) | Temperature (K) | Predicted pKa₂ |

|---|---|---|

| 15 | 288.15 | 4.55 |

| 25 | 298.15 | 4.45 |

| 37 | 310.15 | 4.31 |

Synthesis and Characterization of Derivatives

Formation of Sulfonamide Derivatives

The primary amino group of 4-amino-3-methylbenzenesulfonic acid can be converted into a sulfonamide functionality. This transformation is typically achieved by reacting the amino group with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. The resulting sulfonamide, with the general structure Ar-NH-SO₂-R, is a key functional group in many pharmaceutical compounds. While specific examples starting directly from this compound are not detailed in the provided research, the general synthesis of benzenesulfonamide derivatives often involves the reaction of an aminobenzenesulfonic acid with various reagents to build more complex molecules. For instance, N-aryl-β-alanine derivatives containing a primary sulfonamide moiety have been synthesized from 4-aminobenzene-1-sulfonamide as a starting compound nih.govresearchgate.net. The synthesis of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide has also been explored, showcasing the versatility of aminobenzenesulfonamides in creating compounds with potential biological activity mdpi.com.

Synthesis of Carbamate Derivatives (e.g., 4-[(Methoxycarbonyl)amino]-3-methylbenzenesulfonic acid)

Carbamate derivatives are readily synthesized from the amino group of this compound. Carbamates are functional groups with the structure -NH(C=O)O- and are prevalent in pharmaceuticals and agrochemicals niscpr.res.in. A common method for their preparation involves the reaction of an amine with a chloroformate, such as phenyl chloroformate or methyl chloroformate, often in the presence of a base like potassium carbonate in a suitable solvent like acetonitrile (B52724) niscpr.res.inresearchgate.net. Another approach is the reaction of the amine with an isocyanate organic-chemistry.orgorganic-chemistry.org. For the specific synthesis of 4-[(Methoxycarbonyl)amino]-3-methylbenzenesulfonic acid, this compound would be reacted with methyl chloroformate. This reaction introduces the methoxycarbonyl group onto the nitrogen atom of the parent molecule.

Utilization in Azo Dye Synthesis

This compound is a key intermediate in the synthesis of various azo dyes. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings and constitute a significant class of industrial colorants cuhk.edu.hk.

The synthesis of azo dyes from this compound involves a two-step process: diazotization followed by a coupling reaction unb.caresearchgate.net.

Diazotization : The primary aromatic amino group of this compound is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) nih.govorganic-chemistry.orgquestjournals.org. The resulting diazonium salt, 4-sulfo-2-methylbenzenediazonium chloride, is a reactive intermediate.

Azo Coupling : The diazonium salt then acts as an electrophile in a reaction with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative researchgate.net. This electrophilic aromatic substitution reaction forms the stable azo linkage (-N=N-), creating the final dye molecule researchgate.net.

The utility of this compound as a precursor is demonstrated in the manufacturing of several commercial dyes dyestuffintermediates.com.

C.I. Acid Orange 8 : This single azo dye is synthesized by the diazotization of this compound, followed by a coupling reaction with Naphthalen-2-ol (β-naphthol) dyestuffintermediates.comworlddyevariety.com. The final product is a red-light orange dye worlddyevariety.com.

C.I. Direct Red 24 : The synthesis of this double azo dye also begins with the diazotization of this compound. The resulting diazonium salt is first coupled with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea under acidic conditions dyestuffintermediates.comworlddyevariety.com. In a subsequent step, diazotized o-Anisidine is coupled to the intermediate product under alkaline conditions to form the final red dye worlddyevariety.com.

| Dye Name | C.I. Number | Molecular Formula | Manufacturing Method |

| Acid Orange 8 | 15575 | C₁₇H₁₃N₂NaO₄S | Diazotization of this compound and coupling with Naphthalen-2-ol. worlddyevariety.com |

| Direct Red 24 | 29185 | C₃₅H₂₅N₆Na₃O₁₃S₃ | Diazotization of this compound and coupling with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea, followed by coupling with diazotized o-Anisidine. worlddyevariety.com |

Coordination Complex Formation

The sulfonic acid group of 4-amino-3-methylbenzenesulfonate can participate in the formation of coordination complexes with metal ions.

A magnesium(II) complex with 4-amino-3-methylbenzenesulfonate has been successfully synthesized and characterized mdpi.comresearchgate.net. The synthesis involves reacting 4-amino-3-methylbenzenesulfonate with a magnesium salt, such as MgCl₂·6H₂O, and sodium hydroxide in a water/ethanol solution. The mixture is stirred at an elevated temperature (70 °C), and upon cooling and slow evaporation, single crystals of the complex are obtained mdpi.com.

The resulting complex has the formula [Mg(H₂O)₆]·L₂, where L represents the 4-amino-3-methylbenzenesulfonate anion mdpi.comresearchgate.netresearchgate.net. X-ray diffraction analysis revealed that the Mg(II) ion is in a distorted octahedral geometry, coordinated by six oxygen atoms from six water molecules mdpi.comresearchgate.netresearchgate.net. The 4-amino-3-methylbenzenesulfonate anions are not directly coordinated to the metal center; instead, they act as counter-ions, stabilizing the crystal structure through hydrogen bonds and π-π stacking interactions mdpi.com.

Crystallographic Data for [Mg(H₂O)₆]·(4-amino-3-methylbenzenesulfonate)₂ mdpi.comresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.3184(16) |

| b (Å) | 7.0522(18) |

| c (Å) | 24.434(6) |

| β (°) ** | 93.946(3) |

| Volume (ų) | 1086.2(5) |

| Z | 2 |

| Calculated Density (g/cm³) ** | 1.544 |

Structural Elucidation of Coordination Compounds

The definitive structural analysis of coordination compounds derived from this compound is accomplished through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. An exemplary case is the structural determination of the sodium salt, systematically named (4-Amino-3-methylbenzenesulfonato)tri-μ-aqua-pentaaquadisodium 4-amino-3-methylbenzenesulfonate. nih.govnih.govresearchgate.net

The analysis of this compound, with the formula Na₂(C₇H₈NO₃S)(H₂O)₈, reveals a complex structure featuring two distinct sodium ion coordination environments. nih.govnih.gov One sodium ion (Na+) is coordinated to six water molecules, forming a distorted octahedral geometry. The second sodium ion is also in a distorted octahedral environment, coordinated to five water molecules and one oxygen atom from the sulfonate group of a 4-amino-3-methylbenzenesulfonate anion. nih.govnih.govresearchgate.net

The crystallographic data provides a clear picture of how the 4-amino-3-methylbenzenesulfonate ligand participates in the coordination sphere of the metal ion.

Crystallographic Data for Na₂(C₇H₈NO₃S)(H₂O)₈

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₃₂N₂Na₂O₁₄S₂ |

| Formula Weight (Mᵣ) | 562.52 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 6.2346 (17) |

| b (Å) | 27.793 (8) |

| c (Å) | 7.285 (2) |

| β (°) | 91.296 (5) |

| Volume (V) (ų) | 1261.9 (6) |

| Z | 2 |

Selected Bond Lengths

| Bond | Length (Å) |

|---|---|

| Na-O Range | 2.341 (3) – 2.670 (3) |

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

1H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of 4-Amino-3-methylbenzenesulfonic acid, typically recorded in a solvent like DMSO-d₆, provides detailed information about the electronic environment of the hydrogen atoms in the molecule. chemicalbook.com The spectrum displays distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the amino and sulfonic acid groups.

The aromatic region of the spectrum is of particular interest. The proton ortho to the sulfonic acid group and meta to the amino group typically appears as a doublet around 7.60 ppm. The proton ortho to the amino group and meta to the sulfonic acid group usually resonates as a doublet around 7.24 ppm, while the proton situated between the methyl and sulfonic acid groups is observed as a singlet or a narrowly split multiplet around 7.30 ppm. chemicalbook.com The protons of the methyl group (CH₃) give rise to a characteristic singlet peak at approximately 2.33 ppm. chemicalbook.com The amino group (NH₂) protons and the sulfonic acid (SO₃H) proton are often observed as broad singlets, with their chemical shifts being highly dependent on concentration and temperature. In one reported spectrum, the sulfonic acid proton appears at a significantly downfield shift of about 9.68 ppm. chemicalbook.com

Table 1: ¹H NMR Chemical Shift Data for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aromatic H (ortho to -SO₃H) | ~7.60 | Doublet |

| Aromatic H (ortho to -NH₂) | ~7.24 | Doublet |

| Aromatic H (meta to -NH₂) | ~7.30 | Singlet/Doublet |

| Methyl (-CH₃) | ~2.33 | Singlet |

| Sulfonic Acid (-SO₃H) | ~9.68 | Broad Singlet |

| Amino (-NH₂) | Variable | Broad Singlet |

Data sourced from ChemicalBook. chemicalbook.com

13C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for each of the seven carbon atoms in unique electronic environments. chemicalbook.com

The aromatic carbons exhibit chemical shifts in the typical downfield region of 110-150 ppm. The carbon atom attached to the amino group (C-4) is expected to be shielded and appear at a lower chemical shift, while the carbon bearing the sulfonic acid group (C-1) would be deshielded, appearing at a higher chemical shift. The carbon attached to the methyl group (C-3) and the other aromatic carbons (C-2, C-5, C-6) will have distinct resonances based on the cumulative electronic effects of the substituents. The methyl carbon itself will appear at a much higher field, typically in the range of 15-25 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

|---|---|

| C-1 (C-SO₃H) | 140 - 150 |

| C-2 | 120 - 130 |

| C-3 (C-CH₃) | 130 - 140 |

| C-4 (C-NH₂) | 145 - 155 |

| C-5 | 115 - 125 |

| C-6 | 120 - 130 |

| Methyl (-CH₃) | 15 - 25 |

Infrared (IR) Spectroscopy

Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound displays a series of absorption bands that confirm its structure. nih.gov

Key vibrational frequencies include the N-H stretching vibrations of the primary amine group, which typically appear as two bands in the region of 3300-3500 cm⁻¹. The O-H stretching of the sulfonic acid group is expected to be a very broad band, often overlapping with the C-H stretching vibrations, in the range of 2500-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonic acid group give rise to strong absorptions around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. Furthermore, aromatic C=C stretching vibrations are visible in the 1600-1450 cm⁻¹ region. researchgate.netresearchgate.net

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Sulfonic Acid (-SO₃H) | O-H Stretch | 2500 - 3300 (broad) |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1250 - 1120 |

| Sulfonic Acid (-SO₃H) | S=O Symmetric Stretch | 1080 - 1010 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Methyl (-CH₃) | C-H Stretch | < 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Data compiled from general IR correlation tables and spectra of similar compounds. researchgate.netresearchgate.netchemicalbook.comnist.gov

Mass Spectrometry (MS)

Fragmentation Pattern Analysis (e.g., GC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound, with a molecular weight of approximately 187.22 g/mol , the mass spectrum will show a molecular ion peak (M⁺) at an m/z value corresponding to this mass. nih.govchemsynthesis.com

Under electron impact (EI) ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for this molecule would involve the loss of small, stable molecules or radicals. A significant fragmentation pathway for sulfonic acids is the loss of SO₃ (80 Da) or HSO₃ (81 Da). The presence of an amino group can lead to the loss of NH₃ (17 Da) or HCN (27 Da). libretexts.orgnih.gov Cleavage of the methyl group would result in a fragment at M-15.

A reported GC-MS analysis shows a prominent peak at m/z 187, corresponding to the molecular ion. chemicalbook.comnih.gov Other significant fragments are observed at m/z 106, which could arise from the loss of the sulfonic acid group, and at m/z 104. chemicalbook.com The base peak in this spectrum is at m/z 104. chemicalbook.com The fragmentation pattern is a unique fingerprint of the molecule and is crucial for its unambiguous identification.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Possible Neutral Loss |

|---|---|---|

| 187 | [M]⁺ (Molecular Ion) | - |

| 169 | [M - H₂O]⁺ | H₂O |

| 107 | [M - SO₃]⁺ | SO₃ |

| 106 | [M - HSO₃]⁺ | HSO₃ |

| 104 | [M - HSO₃ - H₂]⁺ or other rearrangement | HSO₃ + H₂ |

| 77 | [C₆H₅]⁺ | C H₄N O₃S |

Fragmentation data interpreted from PubChem and ChemicalBook. chemicalbook.comnih.gov

Single-Crystal X-ray Diffraction of 4-Amino-3-methylbenzenesulfonate Complexes

A pertinent example is the crystal structure of 4-Amino-3-ammoniobenzenesulfonate, an isomer of the target compound. nih.gov In this related molecule, the compound crystallizes in a zwitterionic form. The crystal system is monoclinic with the space group P21/c. nih.gov The unit cell parameters for this related compound are detailed in the table below.

Interactive Table: Crystal Data for 4-Amino-3-ammoniobenzenesulfonate nih.gov

| Crystal Parameter | Value |

| Formula | C₆H₈N₂O₃S |

| Molecular Weight | 188.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.602 (1) |

| b (Å) | 8.4135 (15) |

| c (Å) | 16.221 (3) |

| β (°) | 95.613 (2) |

| Volume (ų) | 760.9 (2) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.643 |

Note: This data is for the related compound 4-Amino-3-ammoniobenzenesulfonate, as specific crystallographic data for this compound was not found in the reviewed sources.

Another related structure, 4-(4-Diethylamino-2-hydroxybenzylideneammonio)-3-methylbenzenesulfonate dihydrate, has also been characterized. researchgate.net Although a more complex Schiff base derivative, it contains the 3-methylbenzenesulfonate moiety. In this compound, the bond lengths of the sulfonate group (S-O) are consistent with standard sulfur-oxygen double bonds. researchgate.net The dihedral angle between the two aromatic rings in this larger molecule indicates a non-planar conformation. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of aminobenzenesulfonic acid derivatives is heavily influenced by a network of intermolecular interactions, primarily hydrogen bonding and, to a lesser extent, π-π stacking. These non-covalent forces dictate the three-dimensional supramolecular architecture.

Hydrogen Bonding:

In the crystal structure of the related compound, 4-Amino-3-ammoniobenzenesulfonate, an extensive three-dimensional network is formed and consolidated by intermolecular N—H⋯O hydrogen bonds. nih.gov The ammonio group acts as a hydrogen bond donor, while the oxygen atoms of the sulfonate group act as acceptors. This extensive hydrogen bonding is a key stabilizing feature of the crystal packing. nih.gov

Similarly, in the more complex derivative 4-(4-Diethylamino-2-hydroxybenzylideneammonio)-3-methylbenzenesulfonate dihydrate, the crystal packing reveals a one-dimensional chain structure held together by a variety of hydrogen bonds, including C—H···O, N—H···O, O—H···O, and O—H···N interactions. researchgate.net

π-π Stacking:

Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. For a molecule like 4-Amino-3-methylbenzenesulfonic acid, both Density Functional Theory (DFT) and ab initio methods would be invaluable.

Density Functional Theory (DFT) Studies

DFT has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. A DFT study of this compound would typically involve geometry optimization to find the lowest energy structure. This would provide key information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can elucidate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. For substituted benzenesulfonic acids, DFT has been successfully employed to predict vibrational spectra (IR and Raman) and to study the effects of substituents on the electronic properties of the benzene (B151609) ring and the sulfonic acid group.

Ab Initio Molecular Orbital Calculations (e.g., MP2)

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can provide more accurate results, particularly for systems where electron correlation is important. An MP2 calculation on this compound would serve to benchmark the results obtained from DFT. Such calculations are particularly useful for obtaining precise energetic information, such as proton affinities and deprotonation energies. Studies on related nitro-substituted benzenesulfonic acids have utilized MP2 calculations to determine gas-phase deprotonation energies, providing fundamental insights into their acidity.

Molecular Structure and Conformation Analysis

The three-dimensional structure of a molecule is intimately linked to its physical and chemical properties. Computational methods are essential for exploring the conformational landscape of flexible molecules.

Enantiomerism and Conformational States

This compound itself is not chiral and therefore does not exhibit enantiomerism. However, it possesses rotational freedom around the C-S and C-N bonds, leading to different conformational states. A systematic conformational search, employing methods like molecular mechanics or semi-empirical methods followed by DFT or MP2 re-optimization, would be necessary to identify the various low-energy conformers. The relative energies of these conformers would reveal the most stable spatial arrangements of the amino and sulfonic acid groups.

Geometric Parameters and Bond Orientations (e.g., SO3H Group)

The orientation of the sulfonic acid (-SO3H) group relative to the benzene ring is a key structural feature. Computational studies on benzenesulfonic acid and its derivatives have shown that the orientation of the S-O and O-H bonds can significantly impact the molecule's properties. Detailed analysis of the calculated geometric parameters, such as the C-S bond length and the O-S-O bond angles, would provide a quantitative description of the molecular structure. Comparing these parameters with experimental data from X-ray crystallography of related compounds would serve to validate the computational models.

Reaction Pathway and Transition State Analysis

Understanding the reactivity of this compound requires the exploration of potential reaction pathways and the characterization of the associated transition states. For instance, reactions involving the amino group (e.g., diazotization) or the sulfonic acid group (e.g., desulfonation or esterification) are of synthetic importance.

Computational studies can map out the potential energy surface for a given reaction, identifying the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, and its energy determines the activation energy of the reaction. DFT calculations have been effectively used to investigate the mechanisms of reactions involving benzenesulfonic acid derivatives, such as the esterification of benzenesulfonic acid with alcohols. Such an analysis for this compound would provide valuable mechanistic insights and could predict the feasibility of various chemical transformations under different conditions.

ΔG‡ Comparisons

Modern computational studies on electrophilic aromatic substitution reactions, such as the sulfonation of toluene, reveal that the reaction often proceeds through a trimolecular mechanism. chemsoc.org.cn Density Functional Theory (DFT) calculations are employed to model the reaction pathways leading to different isomers. By calculating the Gibbs free energy of activation (ΔG‡) for the formation of each possible isomeric product, the regioselectivity of the reaction can be predicted. chemsoc.org.cnresearchgate.net A lower ΔG‡ indicates a kinetically favored reaction pathway.

In the case of the sulfonation of 3-aminotoluene, the primary products are this compound and 2-amino-3-methylbenzenesulfonic acid. The directing effects of the amino and methyl groups, along with steric hindrance, influence the transition state energies for sulfonation at the various available positions on the benzene ring. Computational analysis would involve locating the transition state structures for sulfonation at each position and calculating their respective Gibbs free energies of activation. The isomer with the lowest ΔG‡ would be the predicted major product.

Hypothetical DFT calculations for the sulfonation of 3-aminotoluene could yield the following comparative data for the Gibbs free energy of activation, illustrating the kinetic preference for the formation of this compound.

| Isomer | Position of Sulfonation | Hypothetical ΔG‡ (kcal/mol) |

|---|---|---|

| This compound | C4 (para to -NH₂, ortho to -CH₃) | 18.5 |

| 2-Amino-3-methylbenzenesulfonic acid | C2 (ortho to -NH₂) | 20.1 |

| 6-Amino-3-methylbenzenesulfonic acid | C6 (ortho to -NH₂) | 21.3 |

Spectroscopic Property Prediction and Validation

Computational methods are also extensively used to predict the spectroscopic properties of molecules. These theoretical predictions are then compared with experimental data for validation of the calculated molecular structure and properties. researchgate.net

DFT is a common method for predicting vibrational (infrared) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net For the prediction of electronic spectra (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is typically employed. researchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set.

A typical computational approach would involve optimizing the geometry of this compound at a specified level of theory, followed by frequency calculations to predict the IR spectrum and ensure the optimized structure is a true minimum on the potential energy surface. NMR chemical shifts are then calculated, often using the GIAO (Gauge-Independent Atomic Orbital) method. Finally, TD-DFT calculations are performed to obtain the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.

The following tables present hypothetical predicted spectroscopic data for this compound, which would then be compared against experimental spectra for validation.

Predicted Infrared (IR) Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (asymmetric) | 3450 | Medium |

| N-H stretch (symmetric) | 3360 | Medium |

| C-H stretch (aromatic) | 3050 | Weak |

| S=O stretch (asymmetric) | 1250 | Strong |

| S=O stretch (symmetric) | 1170 | Strong |

| S-O stretch | 1040 | Strong |

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (NH₂) | 5.50 |

| ¹H (aromatic) | 7.60, 7.20, 6.80 |

| ¹H (CH₃) | 2.20 |

| ¹³C (aromatic C-S) | 145.0 |

| ¹³C (aromatic C-N) | 148.0 |

| ¹³C (aromatic C-C) | 130.0, 125.0, 118.0, 115.0 |

| ¹³C (CH₃) | 18.0 |

Predicted UV-Vis Spectral Data (in water)

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π | 250 | 0.45 |

| π → π | 295 | 0.15 |

The validation of these predicted spectra against experimental data provides confidence in the computationally determined electronic structure and properties of this compound. researchgate.net Discrepancies between the predicted and experimental data can often be explained by factors such as solvent effects and intermolecular interactions in the condensed phase, which may not be fully captured by the computational model. nih.gov

Analytical Methodologies for 4 Amino 3 Methylbenzenesulfonic Acid

Chromatographic Separation Techniques

Chromatography is a primary tool for the analysis of 4-Amino-3-methylbenzenesulfonic acid. Reverse-phase liquid chromatography is particularly well-suited for this polar compound, offering robust and scalable methods for both analytical and preparative purposes.

A reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) method has been established for the analysis of this compound. sielc.com This method provides a straightforward approach for separating the compound from potential impurities. The development of a successful HPLC method involves the careful selection of a stationary phase (column) and a mobile phase to achieve optimal resolution and peak shape.

A common approach utilizes a C18 or a specialized reverse-phase column like Newcrom R1, which exhibits low silanol activity. sielc.comsielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid additive to control the ionization of the sulfonic acid and amino groups, thereby improving peak shape and retention. sielc.comsielc.com

Below are typical parameters for an RP-HPLC method for this compound.

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 or other reverse-phase columns (e.g., C18) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Mode | Reverse Phase (RP) |

| Application | Analytical determination, impurity profiling |

The principles of the HPLC method for this compound are directly transferable to Ultra-Performance Liquid Chromatography (UPLC) systems. UPLC utilizes columns packed with smaller particles (typically under 3 µm), which allows for faster analysis times and improved resolution. sielc.comsielc.com The established HPLC method can be adapted for fast UPLC applications, significantly reducing run times while maintaining or even enhancing separation efficiency. sielc.com This is particularly advantageous for high-throughput screening and quality control environments where rapid analysis is essential.

For applications requiring higher sensitivity and specificity, such as impurity identification or pharmacokinetic studies, the liquid chromatography method can be coupled with a mass spectrometer (MS). sielc.com However, the use of non-volatile acids like phosphoric acid in the mobile phase is incompatible with standard electrospray ionization (ESI) mass spectrometry sources. To make the method MS-compatible, the non-volatile acid must be replaced with a volatile alternative. Formic acid is a common choice for this purpose, as it effectively controls pH without interfering with the MS detection process. sielc.comsielc.com

| Methodology | Standard Mobile Phase Additive | MS-Compatible Mobile Phase Additive |

|---|---|---|

| HPLC/UPLC with UV Detection | Phosphoric Acid | N/A |

| LC-MS | Not Applicable | Formic Acid |

Preparative Separation and Impurity Isolation

The analytical liquid chromatography method developed for this compound is scalable. sielc.comsielc.com This scalability allows the same separation principles to be applied to preparative chromatography. By increasing the column diameter and adjusting the flow rate, the method can be used to isolate larger quantities of the pure compound. Furthermore, this approach is suitable for the isolation of impurities present in the bulk material, which is a critical step for their structural elucidation and characterization. sielc.comsielc.com

General Analytical Reagent Applications (e.g., for functional groups, chlorinated aromatic compounds)

Beyond its own analysis, this compound serves as an analytical reagent in other chemical analyses. It is utilized in the analysis of chlorinated aromatic compounds, such as 2-chloro-6-methylaniline. biosynth.com Additionally, it can be employed as a general analytical reagent for the determination of certain functional groups. biosynth.com The reaction of its primary amino group, for instance, can be used in derivatization reactions to facilitate the detection and quantification of other analytes. It also acts as a sulfonation agent for preparing sulfonic acids from amines. biosynth.com

Environmental Fate and Degradation Studies

Biodegradation Pathways and Mechanisms

The biodegradation of sulfonated aromatic amines like 4-Amino-3-methylbenzenesulfonic acid is a complex process influenced by the presence of both the amino and the sulfonic acid functional groups on the aromatic ring.

The aerobic biodegradation of sulfonated aromatic compounds can be challenging. The presence of the sulfonate group, being hydrophilic in nature, can hinder the transport of the compound across bacterial cell membranes. researchgate.net This often renders such compounds inhibitory to microbial growth, making their aerobic degradation difficult. researchgate.net However, many bacteria have been isolated that can mineralize or transform various monocyclic aromatic amines under aerobic conditions, generally involving the release of ammonia (B1221849) either before or after the cleavage of the aromatic ring. nih.gov

Under anaerobic conditions, the initial step in the degradation of related sulfonated azo dyes involves the reductive cleavage of the azo bond, leading to the formation of sulfonated aromatic amines. nih.govasm.org These resulting amines can then be further degraded, often in a subsequent aerobic stage. nih.govasm.org A sequential anaerobic-aerobic treatment process has been shown to be effective for the complete degradation of some sulfonated azo dyes, where the initial anaerobic phase generates the aromatic amines that are then mineralized in the aerobic phase. nih.govasm.org For instance, the sulfonated azo dye Mordant Yellow 3 was anaerobically reduced to 6-aminonaphthalene-2-sulfonate and 5-aminosalicylate, which were subsequently mineralized by a mixed bacterial culture upon re-aeration. asm.org

The enzymatic breakdown of sulfonated aromatic amines is a key area of research. Azoreductases are crucial in the initial anaerobic cleavage of azo dyes, which can produce precursor sulfonated amines. These enzymes catalyze the NAD(P)H-dependent reduction of the azo bond to form aromatic amines. nih.gov

Once formed, sulfonated aromatic amines can be targeted by other enzymes. Peroxidases, such as those from Arthromyces ramosus, have demonstrated the ability to effectively remove sulfonated aromatic amines through oxidative polymerization. nih.gov Laccases, multi-copper enzymes, are also involved in the oxidation of both phenolic and non-phenolic aromatic compounds and have shown effectiveness in degrading sulfonic azo dyes. nih.gov

Dioxygenases are another class of enzymes implicated in the degradation of aromatic compounds. For example, Pseudomonas aeruginosa has been shown to degrade 8-anilino-1-naphthalenesulfonic acid, with dioxygenase activity being a key part of the ortho pathway reactions. nih.gov The degradation of 4-amino-3-hydroxybenzoate by a Bordetella sp. is initiated by a 2-amino-3-hydroxybenzoate-2,3-dioxygenase. nih.gov While not directly studied for this compound, these examples suggest potential enzymatic pathways.

Complete mineralization of sulfonated aromatic compounds to carbon dioxide, water, and inorganic sulfate (B86663) is the ultimate goal of degradation. Studies on related compounds have demonstrated that this is achievable. The mineralization of the sulfonated azo dye Mordant Yellow 3 was achieved through a combined anaerobic-aerobic process, as confirmed by the degradation of the resulting aromatic amines. asm.org

The release of sulfate is a key indicator of the breakdown of the sulfonate group. Research on the microbial desulfonation of various substituted naphthalenesulfonic and benzenesulfonic acids has shown that bacteria can utilize these compounds as a sole source of sulfur, releasing the sulfonate group. d-nb.info This desulfonation is often an initial step, making the aromatic ring more amenable to subsequent degradation. The increase in sulfate concentration in the medium is a direct measure of this desulfonation process. researchgate.net

Environmental Persistence and Recalcitrance Assessment

The persistence of sulfonated aromatic amines in the environment is largely attributed to the recalcitrant nature of the sulfonate group. researchgate.net This functional group can make the compounds resistant to microbial degradation. nih.gov The position and number of sulfonate groups on the aromatic ring can significantly influence the biodegradability, with some compounds being highly degradable and others being non-biodegradable. researchgate.net

A bacterial consortium comprising Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas was able to utilize 4-aminonaphthalene-1-sulfonic acid, a recalcitrant byproduct of azo dye decolorization, as a source of carbon, nitrogen, and sulfur. nih.gov This indicates that while some sulfonated amines are persistent, specialized microbial consortia can be developed for their degradation.

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic contaminants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).

UV-based AOPs are effective for the degradation of persistent organic pollutants. The UV/H₂O₂ process involves the photolysis of hydrogen peroxide to generate highly reactive hydroxyl radicals, which then attack the organic molecule. mdpi.com This process has been shown to be effective in degrading compounds with aromatic structures. mdpi.com For instance, the degradation of phenol (B47542) sulfonic acid has been demonstrated using the UV/H₂O₂ process. researchgate.net

The UV/Ozone process is another powerful AOP. It combines the oxidative power of ozone with UV irradiation, which leads to the generation of hydroxyl radicals. unm.edu This method has been shown to be effective in degrading a variety of organic pollutants. unm.edu Studies on the degradation of sulfonamides have shown that combining UV and ozone can lead to high mineralization efficiencies. deswater.com The combination of UV with ozone and H₂O₂ can further enhance the degradation of micropollutants.

The effectiveness of these processes can be influenced by factors such as pH and the presence of other substances in the water. For example, in the degradation of sulfonamides, the efficiency of UV/Ozone based systems was found to be pH-dependent. deswater.com

Table 1: Comparison of UV-Based AOPs for the Mineralization of Sulfonamides (Related Compounds) This table presents pseudo-first-order rate constants (k) for the mineralization of sulfamethoxazole (B1682508) (SMX) and sulfathiazole (B1682510) (STZ) at pH 5, demonstrating the relative efficacy of different UV-based AOPs.

| AOP System | k (min⁻¹) for SMX | k (min⁻¹) for STZ |

|---|---|---|

| UV/O₃ | 0.0193 | 0.0238 |

| UV/H₂O₂ | 0.0011 | 0.0011 |

| UV/Na₂S₂O₈ | 0.0022 | 0.0031 |

| UV/O₃/H₂O₂ | 0.0172 | 0.0201 |

| UV/O₃/Na₂S₂O₈ | 0.0925 | 0.0536 |

Sonolysis and Other AOP Techniques

Advanced oxidation processes (AOPs) are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading a wide range of organic pollutants. cusat.ac.in Sonolysis, an AOP, utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the pyrolytic decomposition of water molecules and the formation of •OH radicals. cusat.ac.in

Other AOPs, such as the Fenton process (using hydrogen peroxide and ferrous ions), ozonation, and UV/H2O2 systems, also rely on the generation of hydroxyl radicals to achieve pollutant degradation. srce.hr For instance, the sono-Fenton process, which combines ultrasound with the Fenton reagent, has demonstrated high efficiency in degrading azo dyes, which are structurally related to sulfonated aromatic amines. srce.hr The synergistic effect of this combined process is attributed to the increased production of •OH radicals. srce.hr

Formation of Unexpected Byproducts (e.g., Nitration Products)

A significant consideration in the application of AOPs for the treatment of nitrogen-containing organic compounds is the potential for the formation of unexpected and potentially more toxic byproducts, such as nitrated derivatives. The nitration of aromatic compounds can occur during AOPs through various mechanisms. beilstein-journals.org For example, the reaction can be initiated by the nitronium ion (NO2+), which can be formed from nitric acid in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.com

While direct evidence for the nitration of this compound during AOP treatment is not available in the examined literature, studies on the nitration of other aromatic compounds provide a basis for potential reaction pathways. For example, the nitration of toluene, which has a methyl group similar to this compound, in the presence of a nitrating mixture (H2SO4/HNO3) results in the formation of ortho-, meta-, and para-nitro isomers. beilstein-journals.org The amino and sulfonic acid groups on the aromatic ring of this compound would further influence the position of electrophilic nitration.

The formation of such byproducts is a critical aspect of process design and safety, as nitroaromatic compounds are often more toxic and persistent than their parent compounds.

Computational Fluid Dynamics (CFD) in AOP System Design

Computational Fluid Dynamics (CFD) has become an indispensable tool for the design, analysis, and optimization of chemical reactors, including those used for AOPs. srce.hrresearchgate.net CFD models solve fundamental equations of fluid flow, heat transfer, and mass transfer, providing detailed insights into the complex hydrodynamic and chemical phenomena occurring within a reactor. mdpi.com

In the context of AOPs, CFD can be used to:

Model Flow Profiles: Simulate the velocity and mixing patterns within the reactor to ensure efficient contact between the pollutant, oxidizing agents (like H2O2 or ozone), and catalysts. mdpi.com

Optimize Reactor Geometry: Test and refine the design of the reactor, such as the placement of UV lamps in a UV/H2O2 system or the configuration of baffles, to enhance performance and reduce energy consumption. srce.hr

Scale-Up Processes: Facilitate the transition from laboratory-scale experiments to industrial-scale applications by providing a virtual environment to test different operating conditions and reactor configurations. mdpi.com

For example, in the design of an annular photoreactor for the degradation of pollutants, CFD simulations can help in scaling the system to adapt it to specific real-world conditions. srce.hr Similarly, in fixed-bed reactors used for hydrotreating, CFD can be employed to understand the flow profiles of gas-liquid mixtures and optimize the reactor geometry. mdpi.com By coupling fluid dynamics with chemical reaction kinetics, CFD models can provide a comprehensive understanding of the AOP, leading to more efficient and cost-effective treatment systems for compounds like this compound.

Advanced Applications in Chemical Research

Building Block for Complex Organic Molecules

The molecular architecture of 4-amino-3-methylbenzenesulfonic acid positions it as a crucial building block in the synthesis of more complex organic molecules. biosynth.com Organic chemists utilize its reactive sites—the amino and sulfonic acid groups—to construct larger, more intricate molecular frameworks. The presence of the methyl group also influences the electronic properties and steric hindrance of the molecule, allowing for regioselective reactions.

The compound serves as a foundational component in the synthesis of various specialty chemicals, including certain dyes and polymers. Its application as a sulfonation agent allows for the preparation of sulfonic acids from amines. biosynth.com Furthermore, it is employed in the synthesis of azobenzene derivatives, which are compounds known for their photochromic properties and potential use in molecular switches and optical data storage.

The strategic placement of its functional groups enables chemists to introduce the sulfonated aminotoluene moiety into larger molecules, thereby modifying their solubility, acidity, and biological activity. This adaptability makes it a valuable starting material in multi-step organic syntheses aimed at creating novel compounds with specific desired properties.

Application in Proteomics Research